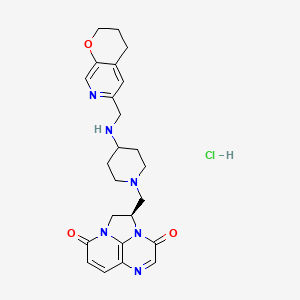
Gepotidacin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吉波替丁盐酸盐是一种新型的、首创的三氮杂苊烯类抗生素。它被设计用于治疗细菌感染,特别是那些由耐抗生素病原体引起的感染。 吉波替丁盐酸盐通过抑制细菌 DNA 复制起作用,使其能够有效地对抗多种细菌感染,包括非复杂性泌尿道感染和泌尿生殖道淋病 .
准备方法
合成路线和反应条件
吉波替丁盐酸盐的合成涉及多个步骤,从三氮杂苊烯核心的形成开始。然后用各种取代基对该核心进行官能化,以增强其抗菌性能。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保所需的化学转化有效地进行 .
工业生产方法
吉波替丁盐酸盐的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程针对产量和纯度进行了优化,通常涉及高级技术,例如高效液相色谱进行纯化。 生产过程被设计为可扩展的,确保可以生产大量该化合物以满足临床和商业需求 .
化学反应分析
反应类型
吉波替丁盐酸盐会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用还原剂。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如氨。 反应条件根据所需的转化而异,但通常涉及控制温度和 pH 值 .
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化反应可能产生羟基化衍生物,而取代反应可能产生吉波替丁盐酸盐的各种官能化类似物 .
科学研究应用
吉波替丁盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究抗生素作用和耐药机制。
生物学: 它被用来研究抗生素对细菌细胞过程的影响,以及研究细菌 DNA 复制。
医学: 吉波替丁盐酸盐正在临床试验中进行研究,以测试其治疗耐抗生素感染的有效性,包括泌尿道感染和淋病。
作用机制
吉波替丁盐酸盐通过选择性抑制两个关键的细菌酶,DNA 旋转酶和拓扑异构酶 IV 来发挥作用。这些酶对于细菌 DNA 复制至关重要,它们的抑制会阻止细菌复制和传播。 这种独特的作用机制使吉波替丁盐酸盐能够有效地对抗许多耐抗生素菌株 .
相似化合物的比较
类似化合物
氟喹诺酮类: 这些抗生素也靶向细菌 DNA 复制,但通过不同的机制。
大环内酯类: 这些抗生素抑制细菌蛋白质合成,使其能够有效地对抗不同的细菌感染范围。
β-内酰胺类: 这些抗生素靶向细菌细胞壁合成,这与吉波替丁盐酸盐的作用机制不同
独特性
吉波替丁盐酸盐在抑制 DNA 旋转酶和拓扑异构酶 IV 方面具有独特性,使其能够有效地对抗对其他抗生素产生耐药性的细菌。 它新颖的作用机制和广谱活性使其成为治疗耐抗生素感染的有希望的候选药物 .
属性
CAS 编号 |
1075235-46-9 |
|---|---|
分子式 |
C24H29ClN6O3 |
分子量 |
485.0 g/mol |
IUPAC 名称 |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;hydrochloride |
InChI |
InChI=1S/C24H28N6O3.ClH/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H/t19-;/m1./s1 |
InChI 键 |
DPAHPKBTWARMFG-FSRHSHDFSA-N |
手性 SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
规范 SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


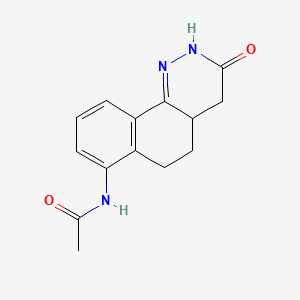
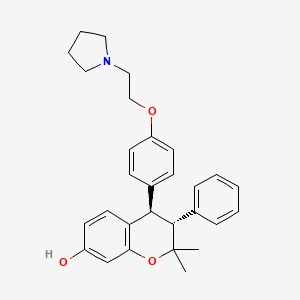


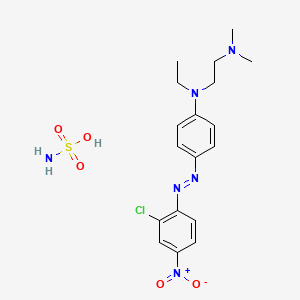
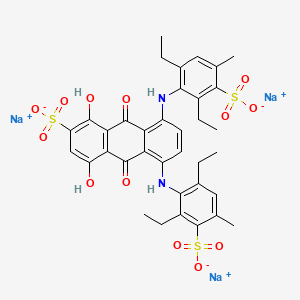

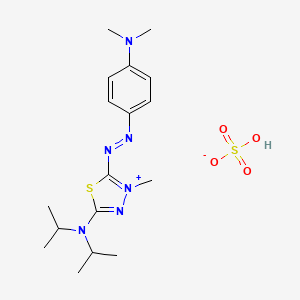


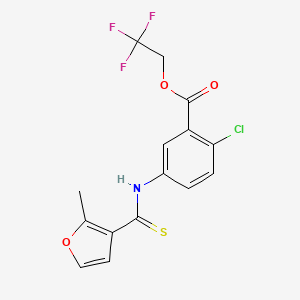
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
